molecular formula C18H19NO2 B13939793 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide CAS No. 59512-21-9

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide

Cat. No.: B13939793
CAS No.: 59512-21-9
M. Wt: 281.3 g/mol
InChI Key: ICEJJANOGABWPA-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a chemical compound that belongs to the class of benzoylphenyl derivatives It is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.

    Reduction: Formation of benzoylphenyl alcohols.

    Substitution: Formation of various substituted benzoylphenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide stands out due to its unique structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance in research.

Properties

CAS No.

59512-21-9

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N,N-dimethylpropanamide

InChI

InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3

InChI Key

ICEJJANOGABWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

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